14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one, while not directly mentioned in available literature, is closely related to several compounds within the dispiro and related heterocyclic families that have been synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of spirocyclic compounds such as Spirocyclic (0Xa)Azaphosphasilanes showcases the preparation of complex molecules from thiophosphoryldihydrazide and cyclic dichlorosilanes or dichlorodisiloxanes. These compounds' structures were confirmed through various methods including X-ray structure analysis, indicating the potential for intricate molecular design in the realm of synthetic chemistry (Engelhardt & Rosefid, 1992).
Liquid-Crystalline Properties
The study of 1,5-dihetero-spiro[5.5]undecane and dispiro[5.2.5.2]hexadecane derivatives reveals the influence of molecular structure on liquid-crystalline properties. These compounds demonstrate how terminal substituents and overall molecular architecture can impact the material's liquid-crystalline behaviors. This area of research is crucial for developing new materials for displays, sensors, and other applications requiring controlled liquid-crystalline phases (Frach, Tschierske, Zaschke, & Deutscher, 1989).
Antimalarial Activity
In the realm of medicinal chemistry, derivatives of dispiro compounds, specifically tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes, were investigated for their antimalarial activity. This research underscores the importance of molecular structure on biological activity, where the introduction of methyl groups influenced the compounds' efficacy against malaria. Such studies highlight the potential of dispiro compounds in drug development and the necessity of understanding their bioactive properties (McCullough et al., 2000).
Novel Architectures and Materials
The creation of novel H-shaped architectures based on dispiro building blocks, such as dispiro[fluorene-9,5'(7'H)-diindeno[2,1-b:1',2'-d]thiophene-7',9''-fluorene], indicates the versatility of dispiro compounds in materials science. These structures, due to their rigidity and orthogonality, open up possibilities for designing materials with specific optical, electronic, or mechanical properties, useful in various technological applications (Xie et al., 2006).
properties
IUPAC Name |
14-sulfanylidenedispiro[5.1.58.16]tetradecan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBQSRZZWDJTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(C2=S)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376371 | |
Record name | 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
CAS RN |
22502-48-3 | |
Record name | 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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